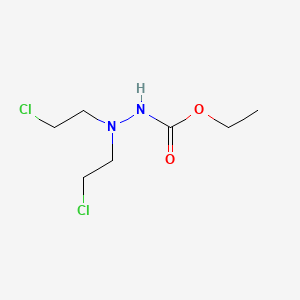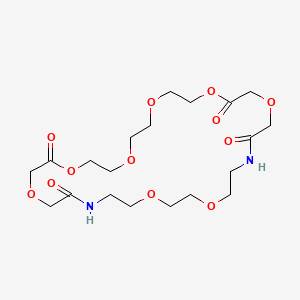
1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone is a complex organic compound known for its unique structure and properties. This compound is characterized by its multiple ether and amide groups, which contribute to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of linear precursors containing ether and amide functionalities. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process, along with elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts to enhance the reaction rate and yield is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a scaffold for drug design.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone involves its ability to interact with various molecular targets. The compound’s multiple ether and amide groups allow it to form hydrogen bonds and coordinate with metal ions. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
Crown Ethers: Compounds like 18-crown-6 and 15-crown-5 share structural similarities with 1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone, particularly in their ability to complex with metal ions.
Cyclodextrins: These cyclic oligosaccharides have similar applications in drug delivery and molecular recognition.
Polyethylene Glycol (PEG) Derivatives: PEG derivatives are used in various biomedical applications and share some structural features with the compound.
Uniqueness
What sets this compound apart is its combination of ether and amide functionalities within a single molecule. This unique structure provides it with a distinct set of chemical and physical properties, making it highly versatile for a wide range of applications.
Properties
CAS No. |
79688-21-4 |
|---|---|
Molecular Formula |
C20H34N2O12 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
1,4,7,10,13,16,22,25-octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone |
InChI |
InChI=1S/C20H34N2O12/c23-17-13-31-15-19(25)33-11-9-29-7-8-30-10-12-34-20(26)16-32-14-18(24)22-2-4-28-6-5-27-3-1-21-17/h1-16H2,(H,21,23)(H,22,24) |
InChI Key |
AHRRAHUXGLAZOW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCNC(=O)COCC(=O)OCCOCCOCCOC(=O)COCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







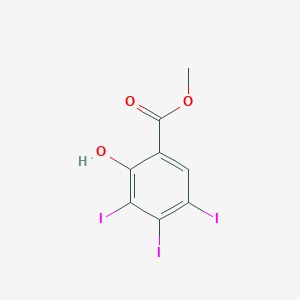

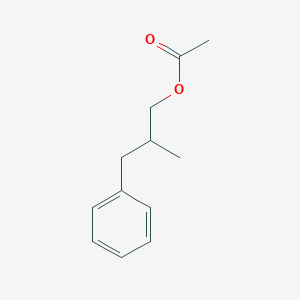
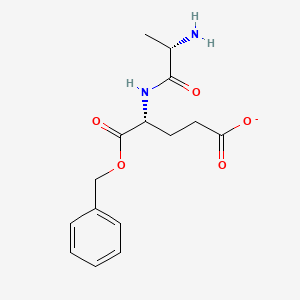
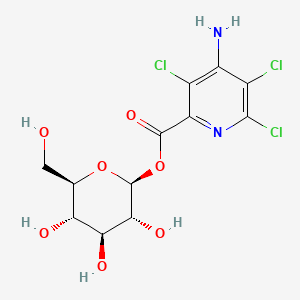
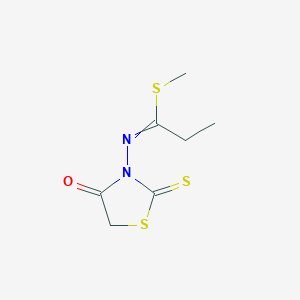

![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)
